molecular formula C18H22FNO3 B279501 1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol

1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol

Cat. No. B279501
M. Wt: 319.4 g/mol
InChI Key: RYXONKIPGPGLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol, also known as LHF-535, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, 1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

Mechanism of Action

1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is responsible for regulating cell growth and survival. Additionally, 1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol has been found to reduce the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol in lab experiments is its specificity towards cancer cells and inflammation. This makes it a promising candidate for cancer treatment and anti-inflammatory therapy. However, one of the limitations of using 1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol. One potential avenue of research is to investigate its potential as a combination therapy with other anti-cancer drugs. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol in vivo. Finally, more research is needed to investigate the potential side effects of 1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol and its long-term safety profile.
Conclusion
In conclusion, 1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol is a promising compound with potential therapeutic applications in cancer treatment and anti-inflammatory therapy. Its specificity towards cancer cells and inflammation makes it an attractive candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol can be synthesized using a multi-step process that involves the reaction of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde with 2-amino-1-(3,4-dihydroxyphenyl)propan-1-ol in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain 1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol in its pure form.

properties

Molecular Formula

C18H22FNO3

Molecular Weight

319.4 g/mol

IUPAC Name

1-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol

InChI

InChI=1S/C18H22FNO3/c1-13(21)10-20-11-15-5-8-17(18(9-15)22-2)23-12-14-3-6-16(19)7-4-14/h3-9,13,20-21H,10-12H2,1-2H3

InChI Key

RYXONKIPGPGLBH-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC)O

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC)O

Origin of Product

United States

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